molecular formula C22H21N3O2S2 B2986233 2,4,6-trimethyl-N-(2-methyl-3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide CAS No. 863595-14-6

2,4,6-trimethyl-N-(2-methyl-3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide

Cat. No.: B2986233
CAS No.: 863595-14-6
M. Wt: 423.55
InChI Key: AWNQFXNKQFDLGC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,4,6-Trimethyl-N-(2-methyl-3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide is a synthetic small molecule featuring a benzenesulfonamide core substituted with three methyl groups at the 2, 4, and 6 positions. The sulfonamide nitrogen is linked to a 2-methyl-3-(thiazolo[5,4-b]pyridin-2-yl)phenyl group, which introduces a fused thiazole-pyridine heterocycle.

Properties

IUPAC Name

2,4,6-trimethyl-N-[2-methyl-3-([1,3]thiazolo[5,4-b]pyridin-2-yl)phenyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21N3O2S2/c1-13-11-14(2)20(15(3)12-13)29(26,27)25-18-8-5-7-17(16(18)4)21-24-19-9-6-10-23-22(19)28-21/h5-12,25H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWNQFXNKQFDLGC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)S(=O)(=O)NC2=CC=CC(=C2C)C3=NC4=C(S3)N=CC=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Mode of Action

The mode of action of this compound is likely to involve interaction with its targets leading to changes in cellular processes. Thiazoles are known to interact with various targets inducing biological effects. The exact mode of action would depend on the specific target and the biological activity of the compound.

Biochemical Pathways

The affected biochemical pathways would depend on the specific biological activity of the compound. Thiazole derivatives have been found to affect various biochemical pathways associated with their biological activities. For instance, they may affect pathways related to inflammation, microbial growth, or tumor growth, among others.

Biological Activity

2,4,6-trimethyl-N-(2-methyl-3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide is a compound of significant interest in medicinal chemistry due to its structural features and potential biological activities. This compound belongs to the class of thiazolo[5,4-b]pyridine derivatives, which have been noted for their diverse pharmacological activities, including inhibitory effects on various kinases.

Chemical Structure and Properties

The molecular formula of this compound is C22H21N3O2S2C_{22}H_{21}N_3O_2S_2, with a molecular weight of 423.55 g/mol. The structural complexity includes a thiazolo[5,4-b]pyridine moiety that is crucial for its biological activity.

Inhibition of Phosphoinositide 3-Kinase (PI3K)

Recent studies have highlighted the significant inhibitory activity of thiazolo[5,4-b]pyridine derivatives against phosphoinositide 3-kinase (PI3K). Specifically, the compound demonstrated potent inhibition with an IC50_{50} value as low as 3.6 nM against PI3Kα .

Structure-Activity Relationship (SAR)

The SAR studies indicate that the sulfonamide functionality plays a critical role in enhancing the inhibitory potency of these compounds. For instance:

CompoundIC50_{50} (nM)Remarks
2,4-difluorophenyl sulfonamide1.8High potency
2-chloro-4-fluorophenyl sulfonamide4.6Moderate potency
5-chlorothiophene-2-sulfonamide8.0Moderate potency
This compound3.6Potent inhibitor

The presence of an electron-deficient aryl group enhances the interaction with the active site of PI3Kα by stabilizing the charged interaction with Lys802 .

Other Biological Activities

While PI3K inhibition is a primary focus, thiazolo[5,4-b]pyridine derivatives have also shown potential in other biological assays:

  • Antiviral Activity : Some derivatives have been evaluated for antiviral properties against various viruses, showing promising results in preliminary studies .
  • Antimicrobial Properties : The thiazole ring's structural characteristics contribute to antimicrobial activity against several bacterial strains .

Case Studies

  • In Vitro Studies : In a study assessing the efficacy of various thiazolo[5,4-b]pyridine derivatives, including our compound of interest, it was found that modifications to the pyridine and sulfonamide groups significantly impacted biological activity. The compound exhibited robust inhibition in cellular assays compared to other tested analogs .
  • Docking Studies : Molecular docking simulations revealed that the thiazolo[5,4-b]pyridine core forms critical hydrogen bonds with key residues in PI3Kα, supporting its role as a potent inhibitor .

Comparison with Similar Compounds

Key Research Findings and Data

Table 1: Enzymatic Inhibitory Activities of Select Thiazolo[5,4-b]pyridine Derivatives
Compound R1 Substituent c-KIT IC₅₀ (µM)
6h 3-(Trifluoromethyl)phenyl 9.87
6i Methylene-inserted R1 >50
6j Urea-linked R1 Inactive

Observations :

  • The trifluoromethyl group in 6h optimizes hydrophobic interactions, while structural modifications (e.g., urea linkage in 6j) abolish activity.
  • The target compound’s 2-methyl-3-(thiazolo...)phenyl group may mimic 6h’s hydrophobic interactions but with improved steric alignment.
Molecular Docking Insights
  • Thiazolo[5,4-b]pyridine derivatives : Docking studies reveal that substituents like 3-trifluoromethylphenyl occupy hydrophobic pockets in c-KIT, stabilizing inhibitor binding . The target compound’s methyl groups and thiazolo-pyridine system may similarly engage residues like Val654 and Ala621.
  • Kaempferol-thiazolo[5,4-b]pyridine comparison : Kaempferol binds allosterically to glucokinase via H-bonds with Arg63, while thiazolo-pyridine derivatives target ATP-binding sites in kinases, demonstrating scaffold-dependent mechanistic diversity .

Q & A

Basic: What are the optimal synthetic routes for 2,4,6-trimethyl-N-(2-methyl-3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide?

Methodological Answer:
The synthesis of sulfonamide derivatives typically involves coupling a sulfonyl chloride with an amine. For this compound, a stepwise approach is recommended:

Thiazolo[5,4-b]pyridine Synthesis : Start by synthesizing the thiazolo[5,4-b]pyridine core via cyclization of 2-aminopyridine derivatives with thioureas or thioamides under acidic conditions (e.g., POCl₃), as described in analogous thiadiazole syntheses .

Sulfonamide Coupling : React 2,4,6-trimethylbenzenesulfonyl chloride with the 3-(thiazolo[5,4-b]pyridin-2-yl)-2-methylaniline intermediate in anhydrous dichloromethane, using a base like triethylamine to scavenge HCl.

Purification : Recrystallize the product from a DMSO/water mixture (2:1) to achieve high purity, as demonstrated in similar sulfonamide syntheses .

Basic: What spectroscopic and crystallographic techniques are critical for structural characterization of this compound?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR) : Use ¹H and ¹³C NMR to confirm substituent positions, particularly the methyl groups on the benzene and pyridine rings. Compare chemical shifts with analogous sulfonamides .
  • High-Resolution Mass Spectrometry (HRMS) : Validate the molecular formula (e.g., via electrospray ionization) to ensure correct mass-to-charge ratio.
  • Single-Crystal X-Ray Diffraction : Grow crystals in a slow-evaporation solvent system (e.g., ethanol/water). Refinement parameters (R factor < 0.05) and hydrogen-bonding patterns can resolve ambiguities in stereochemistry, as shown in related sulfonamide studies .

Advanced: How can researchers resolve contradictions in reported bioactivity data for this compound?

Methodological Answer:
Contradictions in bioactivity (e.g., enzyme inhibition vs. inactivity) may arise from assay conditions or impurities. To address this:

Reproduce Assays : Standardize protocols (e.g., enzyme concentration, buffer pH) across labs, referencing phosphodiesterase inhibition studies for analogous compounds .

Analytical Purity Checks : Use HPLC-MS to confirm compound purity (>98%). Trace solvents or byproducts (e.g., unreacted sulfonyl chloride) can skew results.

Control Experiments : Include known inhibitors (e.g., 4-(imidazo[1,2-a]pyrimidin-3-yl)thiazol-2-amine derivatives) to validate assay sensitivity .

Advanced: How can structure-activity relationship (SAR) studies optimize this compound’s target binding?

Methodological Answer:

  • Substituent Modification : Systematically vary substituents on the benzenesulfonamide and thiazolopyridine moieties. For example:
    • Replace 2-methylphenyl with electron-withdrawing groups (e.g., -CF₃) to enhance lipophilicity and metabolic stability, as seen in trifluoromethyl-containing analogs .
    • Test alkyl vs. aryl groups on the sulfonamide nitrogen to modulate steric effects.
  • Binding Assays : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify binding affinities. Compare with co-crystal structures of related sulfonamides .

Advanced: What computational strategies predict this compound’s interaction with biological targets?

Methodological Answer:

  • Molecular Docking : Use the compound’s SMILES notation (e.g., derived from PubChem data ) in tools like AutoDock Vina. Dock into target protein structures (e.g., phosphodiesterases from PDB) to identify key interactions (e.g., hydrogen bonds with sulfonamide oxygens).
  • MD Simulations : Run 100-ns simulations in GROMACS to assess binding stability. Monitor RMSD values to confirm pose retention .

Advanced: How can researchers balance solubility and potency during lead optimization?

Methodological Answer:

  • Solubility Enhancement : Introduce polar groups (e.g., -OH, -NH₂) to the 2,4,6-trimethylbenzene ring while monitoring potency via IC₅₀ assays.
  • Prodrug Strategies : Convert the sulfonamide to a sodium salt (as in sodium benzenesulfonyl derivatives ) to improve aqueous solubility without altering target affinity.
  • Lipophilicity Metrics : Calculate logP values (e.g., using XlogP3 ) to ensure optimal partition coefficients (target logP ~2–4) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.